molecular formula C17H16N4O3 B10918179 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918179
M. Wt: 324.33 g/mol
InChI Key: MLNYNNDCHIRVFN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a benzodioxin moiety with a pyrazolopyridine core, which contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and pyrazolopyridine intermediates. The benzodioxin moiety can be synthesized by reacting 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions. The pyrazolopyridine core is then constructed through a series of cyclization reactions. The final step involves coupling the benzodioxin and pyrazolopyridine intermediates to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of the benzodioxin and pyrazolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H16N4O3/c1-10-7-12(13-9-18-21(2)16(13)19-10)17(22)20-11-3-4-14-15(8-11)24-6-5-23-14/h3-4,7-9H,5-6H2,1-2H3,(H,20,22)

InChI Key

MLNYNNDCHIRVFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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